molecular formula C21H22N2O3 B11389710 N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11389710
M. Wt: 350.4 g/mol
InChI Key: HYAPUTPODRVWSN-UHFFFAOYSA-N
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Description

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that belongs to the class of oxazole derivatives. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors.

    Attachment of the Phenoxy Group: The phenoxy group can be introduced through a nucleophilic substitution reaction.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxazole derivatives.

Scientific Research Applications

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-[4-(propan-2-yl)phenoxy]acetamide stands out due to its unique combination of the oxazole ring and phenoxyacetamide moiety. This structural feature imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H22N2O3

Molecular Weight

350.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H22N2O3/c1-14(2)16-8-10-18(11-9-16)25-13-20(24)22-21-12-19(23-26-21)17-6-4-15(3)5-7-17/h4-12,14H,13H2,1-3H3,(H,22,24)

InChI Key

HYAPUTPODRVWSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)COC3=CC=C(C=C3)C(C)C

Origin of Product

United States

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